6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.: 1797085-60-9
Cat. No.: VC5960658
Molecular Formula: C13H11ClFN3O2S
Molecular Weight: 327.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797085-60-9 |
|---|---|
| Molecular Formula | C13H11ClFN3O2S |
| Molecular Weight | 327.76 |
| IUPAC Name | 6-(3-chloro-4-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C13H11ClFN3O2S/c14-11-5-10(1-2-12(11)15)21(19,20)18-4-3-13-9(7-18)6-16-8-17-13/h1-2,5-6,8H,3-4,7H2 |
| Standard InChI Key | WEMYORRJNZTXMG-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine integrates a bicyclic pyrido[4,3-d]pyrimidine system fused to a tetrahydropyridine ring, with a 3-chloro-4-fluorophenylsulfonyl moiety at position 6. The sulfonyl group () enhances electrophilicity and potential hydrogen-bonding interactions, while the halogenated aryl substituent contributes to lipophilicity and target binding affinity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1797085-60-9 |
| Molecular Formula | |
| Molecular Weight | 327.76 g/mol |
| IUPAC Name | 6-(3-chloro-4-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
| Topological Polar Surface Area | 85.5 Ų |
The compound’s moderate polar surface area (85.5 Ų) suggests reasonable membrane permeability, a critical factor for drug-likeness. The presence of both chlorine and fluorine atoms introduces steric and electronic effects that may influence receptor binding kinetics, as observed in related kinase inhibitors .
Synthetic Pathways and Methodological Considerations
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step sequences combining cyclocondensation, sulfonation, and functional group interconversions. For 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a plausible route involves:
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Pyrimidine Ring Formation: Condensation of a 4-aminopyridine derivative with a carbonyl source (e.g., urea or thiourea) under acidic conditions to construct the pyrimidine core.
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Sulfonation: Introduction of the 3-chloro-4-fluorophenylsulfonyl group via nucleophilic aromatic substitution or Mitsunobu reaction, leveraging the reactivity of the pyrimidine nitrogen lone pairs.
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Reductive Cyclization: Hydrogenation or borohydride-mediated reduction to saturate the pyridine ring, yielding the tetrahydropyrido[4,3-d]pyrimidine scaffold.
Comparative analysis with the structurally analogous 6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1448132-92-0) reveals that replacing the pyridine ring with a pyrrolidine system reduces molecular weight (313.73 vs. 327.76 g/mol) but may alter target selectivity due to conformational differences.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline synthesis, reducing step count and improving yields.
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Structure-Activity Relationships (SAR): Systematically modify the sulfonylaryl group and pyrimidine substituents to elucidate determinants of potency and selectivity .
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In Vivo Pharmacokinetics: Assess oral bioavailability, tissue distribution, and metabolic stability using radiolabeled analogs.
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Target Validation: Employ CRISPR-Cas9 screens to identify novel targets beyond kinases, such as epigenetic regulators or ion channels.
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